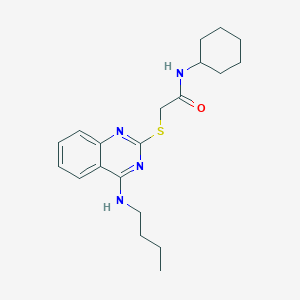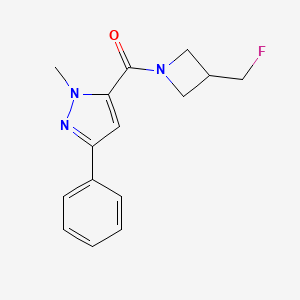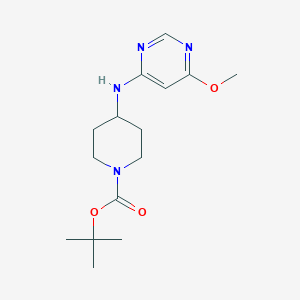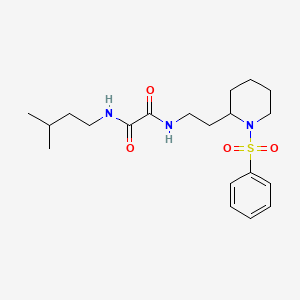
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both an oxalamide group and a phenylsulfonyl-piperidine moiety suggests it may have unique biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-piperidone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
-
Alkylation: : The next step involves the alkylation of the piperidine intermediate with 2-bromoethylamine hydrobromide. This reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Oxalamide Formation: : The final step is the formation of the oxalamide. This is achieved by reacting the alkylated piperidine with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically targets the isopentyl group, leading to the formation of carboxylic acids.
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the oxalamide group to the corresponding amine.
-
Substitution: : The phenylsulfonyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
-
Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly in targeting neurological pathways due to the piperidine moiety.
-
Biological Studies: : It can be used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
-
Pharmacology: : The compound may serve as a lead compound in the development of new pharmacological agents, especially those targeting specific receptors or enzymes.
-
Industrial Applications: : Its unique structure could make it useful in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The exact mechanism of action for N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group may facilitate binding to certain proteins, while the piperidine moiety could influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Similar in structure but with a carbamate group instead of an oxalamide.
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea group, which may alter its biological activity.
Uniqueness
N1-isopentyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of both an oxalamide and a phenylsulfonyl-piperidine moiety. This combination may confer distinct biochemical properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-16(2)11-13-21-19(24)20(25)22-14-12-17-8-6-7-15-23(17)28(26,27)18-9-4-3-5-10-18/h3-5,9-10,16-17H,6-8,11-15H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYKRDWTNUEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2728177.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2728178.png)
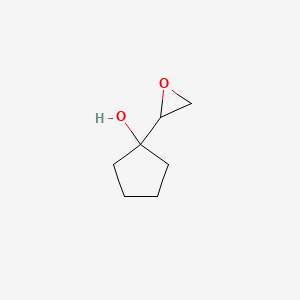
![3-(4-bromo-2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2728182.png)
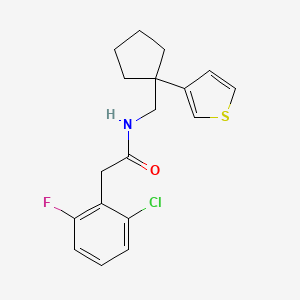
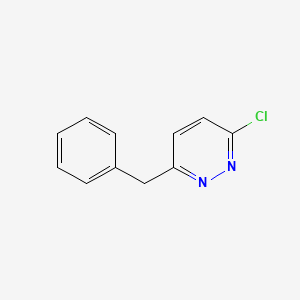
![1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2728185.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2728187.png)
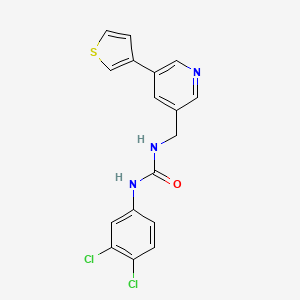
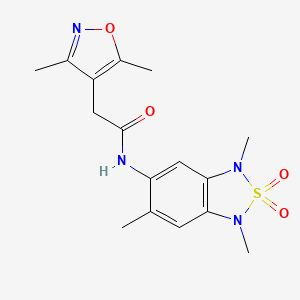
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2728194.png)
